N-[(1,1-Dimethylethoxy)carbonyl]-L-homoserine Ethyl Ester 4-Methylbenzenesulfonate
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Overview
Description
N-[(1,1-Dimethylethoxy)carbonyl]-L-homoserine Ethyl Ester 4-Methylbenzenesulfonate is a complex organic compound with the molecular formula C18H27NO7S and a molecular weight of 401.474 g/mol . This compound is often used in organic synthesis and has applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1,1-Dimethylethoxy)carbonyl]-L-homoserine Ethyl Ester 4-Methylbenzenesulfonate typically involves the protection of the amino group of L-homoserine with a tert-butoxycarbonyl (Boc) group, followed by esterification with ethyl alcohol and subsequent tosylation with 4-methylbenzenesulfonyl chloride . The reaction conditions often include the use of solvents such as dimethylformamide and catalysts like potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(1,1-Dimethylethoxy)carbonyl]-L-homoserine Ethyl Ester 4-Methylbenzenesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The tosylate group can be substituted with other nucleophiles.
Hydrolysis: The ester and Boc protecting groups can be hydrolyzed under acidic or basic conditions.
Oxidation and Reduction:
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Hydrolysis: Acidic or basic aqueous solutions.
Oxidation/Reduction: Specific reagents and conditions vary depending on the desired transformation.
Major Products Formed
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: L-homoserine, ethyl alcohol, and 4-methylbenzenesulfonic acid.
Oxidation/Reduction: Specific products depend on the reagents and conditions used.
Scientific Research Applications
N-[(1,1-Dimethylethoxy)carbonyl]-L-homoserine Ethyl Ester 4-Methylbenzenesulfonate is used in:
Organic Synthesis: As a building block for more complex molecules.
Biological Studies: In the synthesis of peptides and proteins.
Medicinal Chemistry: As an intermediate in the synthesis of pharmaceutical compounds.
Industrial Applications: In the production of fine chemicals and specialty materials
Mechanism of Action
The mechanism of action of N-[(1,1-Dimethylethoxy)carbonyl]-L-homoserine Ethyl Ester 4-Methylbenzenesulfonate involves its role as a protecting group in organic synthesis. The Boc group protects the amino group of L-homoserine, allowing for selective reactions at other functional groups. The tosylate group is a good leaving group, facilitating substitution reactions .
Comparison with Similar Compounds
Similar Compounds
- N-[(1,1-Dimethylethoxy)carbonyl]-L-serine Methyl Ester
- D-Serine, N-[(1,1-Dimethylethoxy)carbonyl]-, Methyl Ester, 4-Methylbenzenesulfonate
- D-Norleucine, N-[(1,1-Dimethylethoxy)carbonyl]-, Methyl Ester
Uniqueness
N-[(1,1-Dimethylethoxy)carbonyl]-L-homoserine Ethyl Ester 4-Methylbenzenesulfonate is unique due to its specific combination of functional groups, which allows for selective reactions and protection of the amino group in synthetic procedures .
Properties
Molecular Formula |
C18H27NO7S |
---|---|
Molecular Weight |
401.5 g/mol |
IUPAC Name |
ethyl 4-(4-methylphenyl)sulfonyloxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate |
InChI |
InChI=1S/C18H27NO7S/c1-6-24-16(20)15(19-17(21)26-18(3,4)5)11-12-25-27(22,23)14-9-7-13(2)8-10-14/h7-10,15H,6,11-12H2,1-5H3,(H,19,21) |
InChI Key |
JIEKUIWRCLMXBI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CCOS(=O)(=O)C1=CC=C(C=C1)C)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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